molecular formula C10H16IN3 B7599382 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide

2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide

Cat. No.: B7599382
M. Wt: 305.16 g/mol
InChI Key: IELCORQMPYOLFA-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is a chemical compound known for its versatile properties and applications in various fields such as pharmaceuticals, material science, and organic synthesis. It is a white crystalline solid that is stable in air and soluble in water, methanol, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of this compound can be achieved through the hydrogenation of guanidine and iodate salts . This method is scalable and suitable for large-scale production, ensuring a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives, which have applications in pharmaceuticals and organic synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives such as:

Uniqueness

2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly effective in applications requiring strong interactions with biological molecules .

Properties

IUPAC Name

2-methyl-1-(1-phenylethyl)guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.HI/c1-8(13-10(11)12-2)9-6-4-3-5-7-9;/h3-8H,1-2H3,(H3,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCORQMPYOLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=NC)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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